molecular formula C16H14ClNO3S B5748059 4-(2-{[(4-chlorophenyl)methyl]sulfanyl}acetamido)benzoic acid

4-(2-{[(4-chlorophenyl)methyl]sulfanyl}acetamido)benzoic acid

Cat. No.: B5748059
M. Wt: 335.8 g/mol
InChI Key: OINOQKKMWRXMLD-UHFFFAOYSA-N
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Description

4-(2-{[(4-chlorophenyl)methyl]sulfanyl}acetamido)benzoic acid is an organic compound that features a benzoic acid core with a sulfanylacetamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(4-chlorophenyl)methyl]sulfanyl}acetamido)benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfanylacetamido intermediate: This step involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with chloroacetic acid to yield 2-{[(4-chlorophenyl)methyl]sulfanyl}acetamide.

    Coupling with benzoic acid: The intermediate 2-{[(4-chlorophenyl)methyl]sulfanyl}acetamide is then coupled with 4-aminobenzoic acid under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(4-chlorophenyl)methyl]sulfanyl}acetamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(2-{[(4-chlorophenyl)methyl]sulfanyl}acetamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-{[(4-chlorophenyl)methyl]sulfanyl}acetamido)benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The aromatic ring and amide group can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-{[(2-chlorophenyl)methyl]sulfanyl}benzoic acid: Similar structure but lacks the acetamido group.

    4-{[(4-bromophenyl)methyl]sulfanyl}acetamido)benzoic acid: Similar structure with a bromine substituent instead of chlorine.

Uniqueness

4-(2-{[(4-chlorophenyl)methyl]sulfanyl}acetamido)benzoic acid is unique due to the presence of both the sulfanyl and acetamido groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

4-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c17-13-5-1-11(2-6-13)9-22-10-15(19)18-14-7-3-12(4-8-14)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINOQKKMWRXMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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